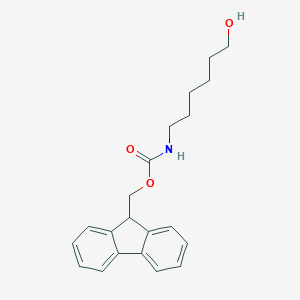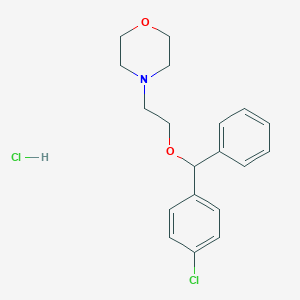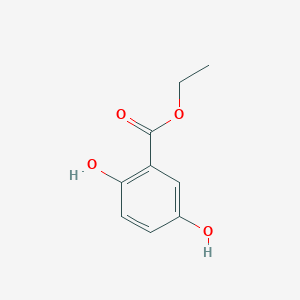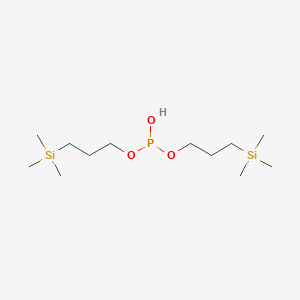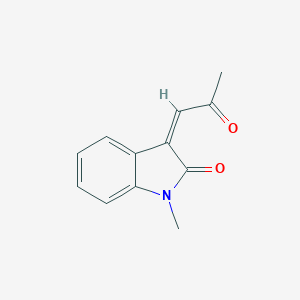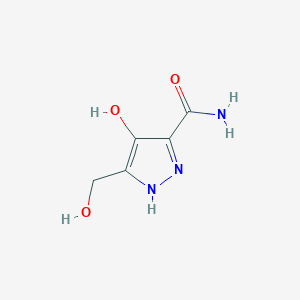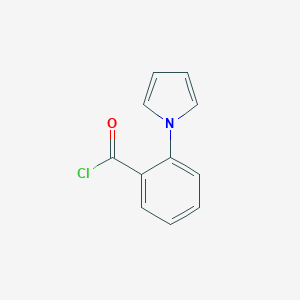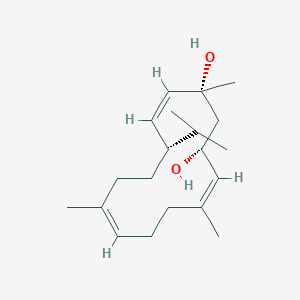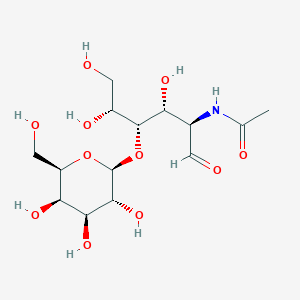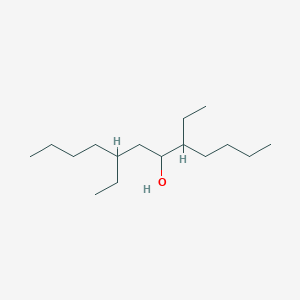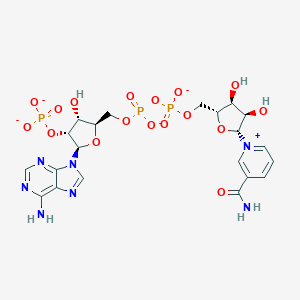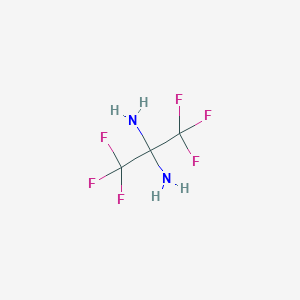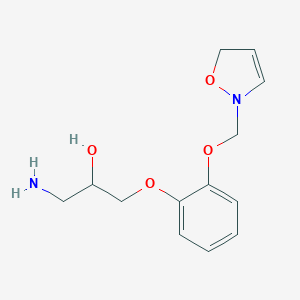
AO-Pmi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AO-Pmi is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized using a novel method and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of AO-Pmi is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins that are involved in cell growth, inflammation, and cell death. AO-Pmi has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. It has also been shown to inhibit the activity of caspases, enzymes that are involved in cell death.
Biochemical and Physiological Effects:
AO-Pmi has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing cell death, and inhibiting cell growth. It has also been shown to protect neurons from damage and reduce oxidative stress. AO-Pmi has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AO-Pmi is its ability to inhibit the growth of cancer cells and induce cell death. This makes it a promising candidate for cancer research. However, one of the limitations of AO-Pmi is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for AO-Pmi research, including exploring its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanism of action of AO-Pmi and its potential side effects. Additionally, optimizing its synthesis method to increase yield and purity could make it more accessible for research purposes.
In conclusion, AO-Pmi is a synthetic compound that has shown promising results in various scientific research studies. Its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage makes it a promising candidate for various applications. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
AO-Pmi is synthesized using a novel method that involves the reaction of p-methoxyphenylacetonitrile with acetic anhydride and aluminum chloride. The resulting compound is then subjected to hydrolysis, which yields AO-Pmi. This method has been optimized to produce high yields of AO-Pmi with excellent purity.
Aplicaciones Científicas De Investigación
AO-Pmi has shown potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative diseases, AO-Pmi has been shown to protect neurons from damage and reduce inflammation. Inflammation is a common underlying factor in many diseases, and AO-Pmi has been shown to reduce inflammation in various animal models.
Propiedades
Número CAS |
125992-10-1 |
|---|---|
Nombre del producto |
AO-Pmi |
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H18N2O4/c14-8-11(16)9-17-12-4-1-2-5-13(12)18-10-15-6-3-7-19-15/h1-6,11,16H,7-10,14H2 |
Clave InChI |
AOBUQGUVKSDLGX-UHFFFAOYSA-N |
SMILES |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
SMILES canónico |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
Sinónimos |
(3-amino-2-oxypropoxy)phenoxymethylisoxazole AO-PMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



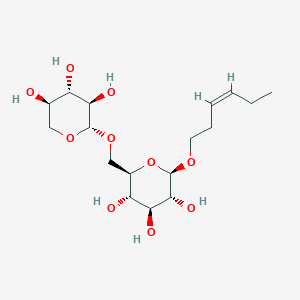
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
